molecular formula C7H7ClF2N2O2 B2468281 2-Chloro-N-[[3-(difluoromethyl)-1,2-oxazol-5-yl]methyl]acetamide CAS No. 2411246-72-3

2-Chloro-N-[[3-(difluoromethyl)-1,2-oxazol-5-yl]methyl]acetamide

Cat. No. B2468281
CAS RN: 2411246-72-3
M. Wt: 224.59
InChI Key: AMZPJDLDHFFBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[[3-(difluoromethyl)-1,2-oxazol-5-yl]methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Diflumidone and is a synthetic fungicide that belongs to the chemical class of oxazole derivatives.

Mechanism of Action

The mechanism of action of Diflumidone involves the inhibition of the succinate dehydrogenase enzyme in fungi. This enzyme is essential for the production of energy in the fungal cell, and its inhibition leads to the death of the fungal cell. Diflumidone specifically targets the succinate dehydrogenase enzyme in fungi, making it highly effective in controlling fungal diseases in plants and humans.
Biochemical and Physiological Effects:
Diflumidone has been shown to have minimal effects on non-target organisms, making it a safe and effective fungicide. It has a low toxicity profile and does not accumulate in the environment. Diflumidone is rapidly metabolized and excreted from the body, making it safe for use in humans and animals.

Advantages and Limitations for Lab Experiments

Diflumidone has several advantages for use in lab experiments. It is commercially available in large quantities, making it easy to obtain for research purposes. It has a high level of purity, making it suitable for use in sensitive experiments. However, Diflumidone has limitations in terms of its solubility in water, which can affect its efficacy in certain experiments. Additionally, Diflumidone can be expensive, making it prohibitive for use in large-scale experiments.

Future Directions

There are several future directions for research on Diflumidone. One area of research is the development of new formulations of Diflumidone that improve its solubility in water, making it more effective in certain applications. Another area of research is the study of the effects of Diflumidone on non-target organisms, including humans and animals. Additionally, research is needed to explore the potential use of Diflumidone in other fields, including biotechnology and nanotechnology.

Synthesis Methods

The synthesis of 2-Chloro-N-[[3-(difluoromethyl)-1,2-oxazol-5-yl]methyl]acetamide involves the reaction of 2-chloro-N-methylacetamide with difluoromethyl oxazole in the presence of a base. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. This synthesis method has been optimized to produce Diflumidone in large quantities, making it commercially available for use in various applications.

Scientific Research Applications

Diflumidone has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, Diflumidone is used as a fungicide to control various plant diseases caused by fungi. It has been shown to be effective against a wide range of plant pathogens, including Alternaria, Botrytis, and Sclerotinia. In medicine, Diflumidone has been studied for its potential use in treating fungal infections in humans. It has been shown to be effective against various fungal species, including Candida and Aspergillus. In environmental science, Diflumidone has been studied for its potential use in water treatment to remove harmful microorganisms.

properties

IUPAC Name

2-chloro-N-[[3-(difluoromethyl)-1,2-oxazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2N2O2/c8-2-6(13)11-3-4-1-5(7(9)10)12-14-4/h1,7H,2-3H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZPJDLDHFFBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)F)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-((3-(difluoromethyl)isoxazol-5-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.